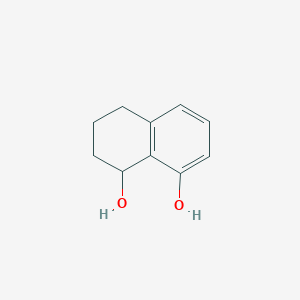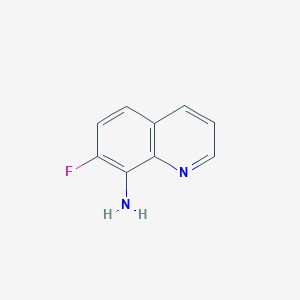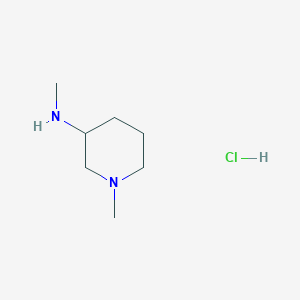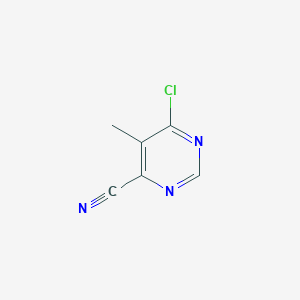![molecular formula C11H7N B11918725 Indeno[2,1-b]pyrrole CAS No. 246-96-8](/img/structure/B11918725.png)
Indeno[2,1-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno[2,1-b]pyrrole is a heterocyclic compound that features a fused structure combining an indene and a pyrrole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indeno[2,1-b]pyrrole can be achieved through various methods. One efficient protocol involves the chemoselective N-acylation/cyclization/Wittig reaction sequence. This method starts with the formation of a spiro-indene-1,2’-[1,3,4]oxadiazol intermediate, which further reacts with phosphine to generate betaine, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions: Indeno[2,1-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can introduce various functional groups onto the indene or pyrrole rings.
Applications De Recherche Scientifique
Indeno[2,1-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of indeno[2,1-b]pyrrole involves its interaction with molecular targets and pathways. For instance, as a human protein kinase CK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Indeno[1,2-b]pyrrole: Another indene-pyrrole fused compound with similar biological activities.
Acenaphtho[1,2-b]pyrrole: A polycyclic fused compound used as a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR-1) and novel Bcl-2 inhibitors.
Uniqueness: Indeno[2,1-b]pyrrole is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. This uniqueness contributes to its distinct reactivity and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
246-96-8 |
|---|---|
Formule moléculaire |
C11H7N |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
indeno[2,1-b]pyrrole |
InChI |
InChI=1S/C11H7N/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-11/h1-7H |
Clé InChI |
CNAFOLPGHNAMBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C2=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)

![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)



![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)

![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)


